methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate
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Overview
Description
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions, including nitration, reduction, and esterification.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitrosoadamantane, adamantane alcohol, and various substituted adamantane derivatives.
Scientific Research Applications
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its antiviral and neuroprotective properties.
Materials Science: The rigid structure of adamantane derivatives makes them useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Mechanism of Action
The mechanism of action of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from oxidative stress. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative known for its antiviral properties.
Memantine: Used in the treatment of neurodegenerative diseases like Alzheimer’s.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is unique due to its specific functional groups and the potential for diverse applications. Its methyl ester group differentiates it from other similar compounds, providing distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl (5S,7R)-3-aminoadamantane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7,13H2,1H3/t8-,9+,11?,12? |
InChI Key |
YCDFPJJVFUVJJF-LRSDLPTKSA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)N |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)N |
Origin of Product |
United States |
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